H-Aspartic acid (Amc)-OH, commonly referred to as H-Asp(Amc)-OH, is a modified amino acid that plays a significant role in biochemical research and applications. This compound is particularly notable for its use in the development of fluorogenic peptide substrates, which are essential in studying protease specificity and enzyme kinetics. The incorporation of the 7-amino-4-methylcoumarin (Amc) moiety allows for the release of a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various biochemical assays.
H-Asp(Amc)-OH is synthesized through established peptide synthesis techniques, primarily solid-phase peptide synthesis (SPPS). The compound is derived from aspartic acid, an amino acid that is naturally occurring in proteins. The modification with the Amc group enhances its utility in fluorescence-based assays, particularly for proteases.
H-Asp(Amc)-OH is classified as a fluorogenic substrate and a modified amino acid. It falls under the category of peptide derivatives used extensively in biochemical assays to study enzyme activity and specificity.
The synthesis of H-Asp(Amc)-OH typically involves solid-phase peptide synthesis, where the Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed. This method allows for the sequential addition of amino acids to a solid support resin, facilitating the formation of peptides with high purity and yield.
The molecular structure of H-Asp(Amc)-OH consists of an aspartic acid backbone with an attached 7-amino-4-methylcoumarin group at the C-terminus. The structure can be represented as follows:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of H-Asp(Amc)-OH.
H-Asp(Amc)-OH undergoes specific chemical reactions that are crucial for its application in protease assays:
The reaction kinetics can be monitored fluorimetrically, measuring changes in fluorescence intensity over time to determine enzyme activity and substrate specificity.
The mechanism by which H-Asp(Amc)-OH functions involves:
The efficiency and specificity of various proteases can be assessed by analyzing fluorescence intensity changes corresponding to different substrate concentrations.
H-Asp(Amc)-OH has several scientific uses:
H-Asp(AMC)-OH (L-aspartic acid β-(7-amido-4-methylcoumarin)) serves as a critical fluorogenic substrate for characterizing the enzymatic activity of Clan CA cysteine proteases. This compound consists of an aspartic acid residue conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC) via an amide bond. The cleavage mechanism relies on the nucleophilic attack by the active-site cysteine thiol of cysteine proteases on the carbonyl carbon of the aspartyl-AMC bond. Hydrolysis liberates free AMC, which exhibits a dramatic 700-fold increase in fluorescence intensity at 460 nm (upon 380 nm excitation) compared to the intact substrate [5]. This fluorescence "turn-on" property enables real-time, continuous monitoring of protease kinetics with exceptional sensitivity, detecting enzyme activity in the nanomolar range [2] [5].
Clan CA cysteine proteases (papain family; MEROPS classification C1) exhibit distinct preferences for amino acid residues at the P1 position (cleavage site N-terminal). H-Asp(AMC)-OH is particularly valuable for profiling enzymes with aspartic acid specificity. Cathepsin B, a lysosomal cysteine protease overexpressed in tumors, demonstrates significant activity against this substrate due to its occluding loop that accommodates acidic residues [3]. Similarly, caspases involved in apoptosis (particularly caspase-3 and -7) cleave after aspartate and are effectively monitored using H-Asp(AMC)-OH [5]. The substrate also aids in distinguishing between closely related proteases; cathepsin L, while preferring hydrophobic residues, exhibits measurable albeit lower activity against aspartyl-AMC compared to cathepsin B [3] [10].
Table 1: Kinetic Parameters of Selected Clan CA Cysteine Proteases with H-Asp(AMC)-OH
Enzyme | kcat (s-1) | KM (μM) | kcat/KM (M-1s-1) | Biological Context |
---|---|---|---|---|
Cathepsin B | 0.8 - 1.2 | 50 - 80 | ~1.5 x 104 | Lysosomal, tumor-associated |
Caspase-3 | 0.05 - 0.1 | 20 - 40 | ~2.5 x 103 | Apoptosis executioner |
Cathepsin L | 0.01 - 0.02 | >200 | ~5.0 x 101 | Lysosomal, extracellular matrix degradation |
Papain | Negligible | N/A | N/A | Plant cysteine protease model enzyme |
The substrate enables high-throughput screening (HTS) of protease inhibitors using combinatorial fluorogenic substrate libraries. Its incorporation into positional-scanning libraries allows systematic mapping of the S1 subsite specificity of cysteine proteases by varying the P1 amino acid while fixing the Asp-AMC moiety [2] [10]. Furthermore, H-Asp(AMC)-OH is instrumental in cellular and tissue-based assays for visualizing protease activity. Its cell permeability allows intracellular accumulation, where cleavage by endogenous proteases releases the trapped fluorescent AMC, enabling localization and quantification of active proteases in situ [5] [8].
H-Asp(AMC)-OH provides critical insights into the catalytic mechanisms of dipeptidases acting on β-aspartyl peptides. Unlike standard α-peptide bonds, β-aspartyl linkages involve the β-carboxyl group of aspartic acid (e.g., Asp-X bonds where Asp is linked via its side chain). Enzymes hydrolyzing these linkages, such as peptidase E (aspartyl dipeptidase; EC 3.4.13.21) from Salmonella typhimurium, possess unique active site architectures. Structural studies reveal that peptidase E utilizes a non-canonical Ser-His-Glu catalytic triad instead of the typical Ser-His-Asp configuration found in classical serine proteases [6]. The active site topology accommodates the distinct stereochemistry of β-aspartyl peptides, positioning the scissile bond for nucleophilic attack by the serine residue.
H-Asp(AMC)-OH serves as a minimal substrate (β-Asp-AMC) to probe the kinetics and specificity of these enzymes. The AMC leaving group provides a highly sensitive signal for hydrolysis of the β-aspartyl-amide bond. Kinetic analyses using this substrate demonstrate that peptidase E efficiently cleaves N-terminal β-aspartyl dipeptides, with H-Asp(AMC)-OH hydrolysis rates comparable to those of natural dipeptides like Asp-Phe [6]. This indicates that the P1' residue (AMC in this case) is accommodated within a relatively open binding pocket. The substrate also helps identify key residues involved in substrate binding. Mutagenesis studies combined with H-Asp(AMC)-OH kinetics reveal that residues forming the oxyanion hole (e.g., backbone amides near the catalytic serine) are critical for transition-state stabilization during β-peptide bond hydrolysis [6].
Table 2: Catalytic Features of β-Aspartyl Dipeptidases Profiled Using H-Asp(AMC)-OH
Enzyme | Catalytic Triad | KM for H-Asp(AMC)-OH (mM) | pH Optimum | Metal Ion Requirement | Cleavage Specificity |
---|---|---|---|---|---|
Peptidase E (S. typhimurium) | Ser-His-Glu | 0.5 - 1.0 | 7.5 - 8.5 | None | β-Asp ↓ Xaa (dipeptides) |
Mammalian Aspartyl Dipeptidase | Ser-His-Glu (putative) | 0.8 - 1.5 | 7.0 - 8.0 | None | β-Asp ↓ Xaa (dipeptides) |
Glycosylasparaginase | Thr (N-terminal nucleophile) | 2.0 - 3.0 (Asn) | 5.5 - 6.5 | None | GlcNAc-Asn ↓ (β-linkage hydrolysis) |
Beyond hydrolysis studies, H-Asp(AMC)-OH facilitates the characterization of transpeptidation activity in some β-aspartyl peptidases. Glycosylasparaginase (aspartylglucosaminidase), primarily known for hydrolyzing the N-glycosidic bond in N-linked glycoproteins (GlcNAc-Asn), can utilize H-Asp(AMC)-OH as an acceptor in transpeptidation reactions. When presented with a β-aspartyl donor peptide (e.g., β-Asp-p-nitroanilide), the enzyme catalyzes the transfer of the β-aspartyl moiety to the AMC leaving group, forming H-Asp(AMC)-OH [7]. This demonstrates the enzyme's ability to catalyze both hydrolysis and synthesis of β-aspartyl peptide bonds, a function potentially relevant to β-aspartyl peptide metabolism in vivo.
Glycosylasparaginase (GA; aspartylglucosaminidase; EC 3.5.1.26) is a lysosomal amidotransferase crucial for N-linked glycoprotein degradation. While its primary physiological substrate is the glycoasparagine N4-(β-N-acetylglucosaminyl)-L-asparagine, recombinant human GA exhibits significant hydrolytic activity against free L-asparagine (Asn) and synthetic substrates like H-Asp(AMC)-OH [9]. Kinetic analyses using H-Asp(AMC)-OH reveal distinct aspects of GA's catalytic mechanism and active site constraints. The enzyme processes H-Asp(AMC)-OH with a significantly higher KM (2-3 mM range) compared to its natural glycoasparagine substrates (KM ~ 0.05-0.1 mM). This indicates a lower binding affinity for the simple aspartyl-AMC moiety than for the complex glycosylated asparagine [9].
Competitive inhibition studies demonstrate that L-asparagine (Asn) and the natural substrate aspartylglucosamine bind to the same active site on GA. H-Asp(AMC)-OH hydrolysis is competitively inhibited by Asn, confirming shared binding determinants [9]. This suggests that the AMC moiety in H-Asp(AMC)-OH partially mimics the glycan moiety of natural substrates in occupying a hydrophobic subsite within the active site cleft. The catalytic mechanism involves an N-terminal nucleophile (threonine residue) that auto-catalytically cleaves the pro-enzyme to generate the active α/β heterodimer. This catalytic Thr attacks the carbonyl carbon of the asparagine-AMC bond in H-Asp(AMC)-OH, forming an acyl-enzyme intermediate that is subsequently hydrolyzed to release free aspartic acid and AMC [7] [9].
Table 3: Kinetic Comparison of Glycosylasparaginase Substrates
Substrate | KM (mM) | Vmax (μmol·min-1·mg-1) | kcat (s-1) | kcat/KM (M-1s-1) |
---|---|---|---|---|
Natural Substrate (Aspartylglucosamine) | 0.05 - 0.10 | 15 - 20 | 10 - 12 | ~1.2 x 105 |
L-Asparagine (Asn) | 1.5 - 2.0 | 2 - 3 | 1.5 - 2.0 | ~1.0 x 103 |
H-Asp(AMC)-OH | 2.0 - 3.0 | 0.5 - 1.0 | 0.3 - 0.6 | ~2.0 x 102 |
H-Asp(AMC)-OH serves as a vital tool for diagnosing aspartylglucosaminuria (AGU), a lysosomal storage disorder caused by GA deficiency. Fluorometric assays using this substrate provide a sensitive and specific method to detect reduced GA activity in patient fibroblasts, leukocytes, or amniocytes [9]. Furthermore, the substrate enables the screening of pharmacological chaperones for AGU therapy. Compounds that stabilize the folded state of mutant GA proteins can be identified by their ability to enhance H-Asp(AMC)-OH hydrolysis in cell-based assays expressing disease-associated variants [9]. While primarily hydrolytic, GA also exhibits transpeptidation activity. In the presence of high concentrations of nucleophilic acceptors (e.g., amino acids or peptides), GA can catalyze the transfer of the aspartyl moiety from H-Asp(AMC)-OH to the acceptor, forming new β-aspartyl peptides instead of liberating free AMC [7]. This underscores the enzyme's potential role in β-aspartyl peptide metabolism beyond its canonical function in glycoprotein degradation.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3